
8-Hydroxy-p-menth-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-p-menth-4-en-3-one is a monoterpene compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol . It is also known by other names such as (-)-1R-8-Hydroxy-p-menth-4-en-3-one and Schizonol . This compound is characterized by its hydroxyl group at the 8th position and a double bond between the 4th and 5th carbon atoms in the p-menthane skeleton .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-p-menth-4-en-3-one can be achieved through various synthetic routes. One common method involves the hydroxylation of p-menthane derivatives using specific biocatalysts . The reaction conditions typically include the use of enzymes or microorganisms that facilitate the hydroxylation process. For example, the biotransformation of monoterpenes with the p-menthane skeleton can yield this compound as a product .
Industrial Production Methods
Industrial production of this compound may involve large-scale biotransformation processes using microbial or enzymatic systems. These methods are preferred due to their efficiency and ability to produce high-purity compounds . The use of green chemistry principles, such as minimizing toxic waste and optimizing reaction conditions, is also emphasized in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-p-menth-4-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions can occur at the hydroxyl group or the double bond, using reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions include p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid . These products result from the hydroxylation and subsequent oxidation of the compound .
Applications De Recherche Scientifique
8-Hydroxy-p-menth-4-en-3-one has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 8-Hydroxy-p-menth-4-en-3-one involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic transformations, such as hydroxylation and oxidation, mediated by enzymes like alcohol oxidases and aldehyde dehydrogenases . These reactions result in the formation of various biologically active derivatives that can exert different effects on target cells and tissues .
Comparaison Avec Des Composés Similaires
8-Hydroxy-p-menth-4-en-3-one can be compared with other similar monoterpene compounds, such as:
cis-Verbenol: This compound is another monoterpene with similar structural features and is used in the synthesis of fragrances and flavors.
The uniqueness of this compound lies in its specific hydroxylation pattern and its ability to undergo diverse chemical transformations, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
83212-19-5 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-(2-hydroxypropan-2-yl)-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h5,7,12H,4,6H2,1-3H3 |
Clé InChI |
SNBPZAIQWQXUCR-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=C(C(=O)C1)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


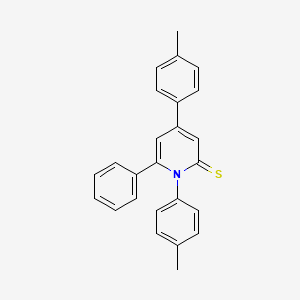
![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
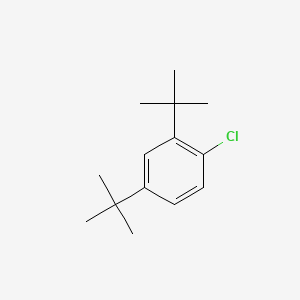
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
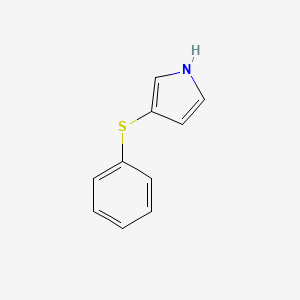

![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
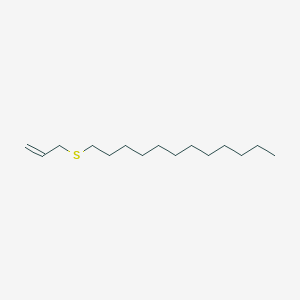
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
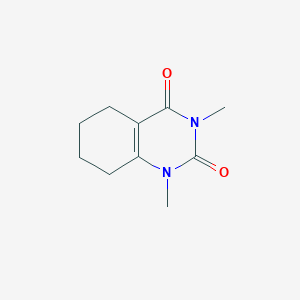
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
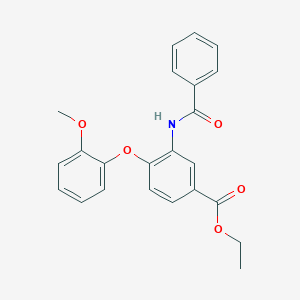
![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)
![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
